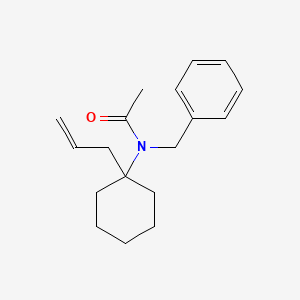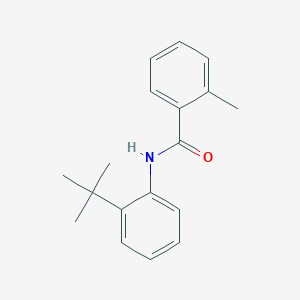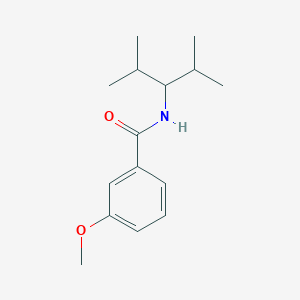![molecular formula C17H14N2O5 B5758748 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as APIP and is a potent inhibitor of aminopeptidase N (APN), which is an enzyme that plays a crucial role in various physiological processes. The synthesis of APIP is a complex process that involves several steps, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
APIP is a potent inhibitor of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which is an enzyme that plays a crucial role in various physiological processes. 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is involved in the degradation of various peptides, including enkephalins, substance P, and bradykinin. By inhibiting 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, APIP can modulate the levels of these peptides and exert its physiological effects. Additionally, APIP has been shown to inhibit the formation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
APIP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels. Additionally, APIP has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, APIP has been shown to modulate the levels of various peptides, including enkephalins, substance P, and bradykinin.
実験室実験の利点と制限
APIP has several advantages for lab experiments. It is a potent inhibitor of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which makes it a useful tool for studying the physiological effects of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid inhibition. Additionally, APIP has been extensively studied, and its mechanism of action and biochemical effects are well-characterized. However, APIP also has some limitations. It is a complex molecule that requires a multistep synthesis, which can make it difficult to obtain in large quantities. Additionally, APIP can be unstable under certain conditions, which can limit its use in some experiments.
将来の方向性
There are several future directions for APIP research. One potential area of research is the development of more efficient synthesis methods for APIP. Additionally, further studies are needed to fully understand the mechanism of action of APIP and its physiological effects. Furthermore, APIP has shown promise as a potential therapeutic agent for various diseases, and more research is needed to explore its potential clinical applications. Finally, APIP can be used as a diagnostic tool for various diseases, and further studies are needed to explore its potential diagnostic applications.
合成法
The synthesis of APIP is a complex process that involves several steps. The first step involves the reaction of 2-nitrophenol with 3-aminophenol in the presence of potassium carbonate to form 3-(2-nitrophenoxy)aniline. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-(2-nitrophenoxy)-1,3-dioxoisoindolin-2-yl)propanoic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester group to form 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid.
科学的研究の応用
APIP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides. Additionally, APIP has been studied for its potential use as a diagnostic tool for various diseases, as 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is overexpressed in many cancer cells.
特性
IUPAC Name |
3-[5-(3-aminophenoxy)-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c18-10-2-1-3-11(8-10)24-12-4-5-13-14(9-12)17(23)19(16(13)22)7-6-15(20)21/h1-5,8-9H,6-7,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNQQIQRQYNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

